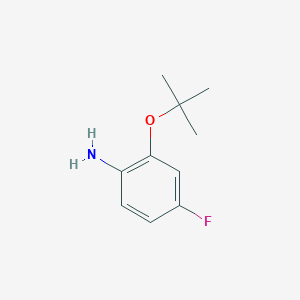

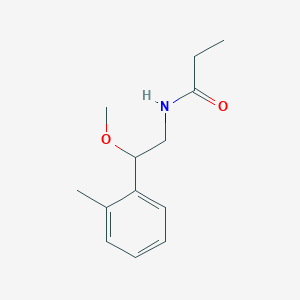

![molecular formula C24H18N4O4S B2653763 3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-62-0](/img/structure/B2653763.png)

3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a potent and efficacious hERG channel activator . It is a heterocyclic chemical compound with a nitrogen-based hetero-aromatic ring structure .

Synthesis Analysis

The synthesis of this compound involves the regioselective introduction of nitro groups in pyrazoles, containing a furazanyl substituent at position 3(5). All synthetically accessible isomeric mono- and dinitropyrazole derivatives were obtained . The construction of the pyrazole ring from dimethylaminopropenones is a convenient, widely used reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a furazanyl substituent at position 3(5) of the pyrazole ring. X-ray structural investigation was performed for all mononitroisomers and a dinitro derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of nitro groups in pyrazoles and the construction of the pyrazole ring from dimethylaminopropenones .Scientific Research Applications

Synthesis and Characterization

- Research has been conducted on the synthesis and reactions of various heterocyclic compounds, illustrating methodologies that could potentially apply to the synthesis of related compounds like 3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. For example, studies on heteroaromatic compounds explore the preparation and chemical reactions of α-acetylenic ketones containing nitrofuran rings, which show similarities in the complexity and potential reactivity of the target compound (Sasaki & Yoshioka, 1971).

Biological Evaluation

- Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, highlighting a broader research interest in the development of heterocyclic compounds as potential therapeutic agents. This context provides a backdrop for the potential biological evaluation of this compound in similar applications (Yoshida et al., 2005).

Carbonic Anhydrase Inhibition

- The synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors have been explored, suggesting a route for examining the interaction of metal ions with heterocyclic sulfonamides. Such research could inform investigations into the catalytic or inhibitory potential of related compounds on enzymes or other biological targets (Büyükkıdan et al., 2013).

Insecticidal and Fungicidal Activities

- Novel carboxamide derivatives have been synthesized and assessed for their insecticidal and fungicidal activities, demonstrating the agricultural applications of heterocyclic compounds. This area of research might provide insights into the potential use of this compound for pest control or plant protection (Zhu et al., 2014).

Mechanism of Action

properties

IUPAC Name |

3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4S/c29-24(16-5-4-6-18(13-16)28(30)31)25-23-21-14-33-15-22(21)26-27(23)17-9-11-20(12-10-17)32-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVKBAUOCZOLOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

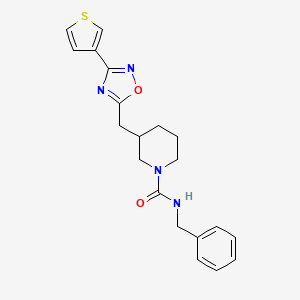

![N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2653682.png)

![N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide](/img/structure/B2653687.png)

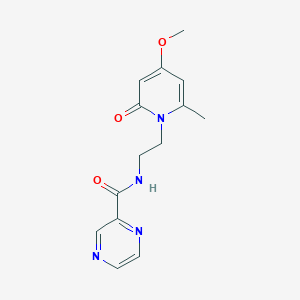

![N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2653689.png)

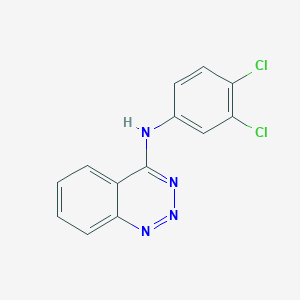

![3-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2653690.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2653691.png)

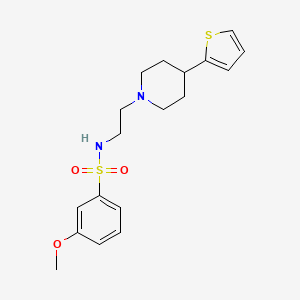

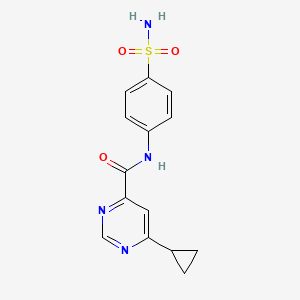

![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)

![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)